methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate
Description
Properties
IUPAC Name |
methyl 4-[[6-(2-methylimidazol-1-yl)pyridazine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-11-18-9-10-22(11)15-8-7-14(20-21-15)16(23)19-13-5-3-12(4-6-13)17(24)25-2/h3-10H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMMLRYBKQVLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
Pyridazine derivatives are commonly synthesized via cyclization reactions. For example, methyl 4-formylbenzoate serves as a starting material, which is converted to 4-(chloromethyl)benzoyl chloride through chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This intermediate undergoes cyclization with hydrazine derivatives to form the pyridazine ring. In one approach, refluxing in polar aprotic solvents like dimethylformamide (DMF) facilitates the reaction, achieving yields of 60–70%.
Imidazole Substitution
The introduction of the 2-methylimidazole moiety occurs via nucleophilic aromatic substitution (SNAr). The 6-chloro group on the pyridazine ring reacts with 2-methylimidazole in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Optimal conditions involve refluxing in DMF at 110°C for 12 hours, yielding the substituted pyridazine intermediate at 55–65%.
Amide Bond Formation
The final step involves coupling the pyridazine-imidazole intermediate with methyl 4-aminobenzoate. This is achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propanephosphonic acid anhydride (T3P) . For instance, T3P in dichloromethane with Et₃N as a base produces the target compound with 70–80% purity, which is further refined via column chromatography.
Solvent and Catalyst Optimization
The choice of solvents and catalysts significantly impacts reaction efficiency and scalability.
Solvent Effects
-
Polar aprotic solvents (e.g., DMF, DMSO): Enhance solubility of intermediates and facilitate SNAr reactions but require high temperatures (100–120°C).
-
Dichloromethane (DCM) : Preferred for coupling reactions due to its low boiling point (40°C) and compatibility with moisture-sensitive reagents.
-
Toluene : Used in large-scale reactions for cost-effectiveness, though it may reduce yields by 10–15% compared to DMF.
Catalytic Systems
Table 1: Comparison of Solvent Systems
| Solvent | Reaction Type | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Imidazole substitution | 110 | 65 |
| DCM | Amide coupling | 25 | 75 |
| Toluene | Cyclization | 120 | 50 |
Reductive Amination Approach
An alternative route employs reductive amination to streamline the synthesis.
Aldehyde Intermediate Preparation
Methyl 4-formylbenzoate is reacted with 2-methylimidazole in a Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). This step forms a Schiff base, which is subsequently reduced with sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the amine intermediate.
Pyridazine Functionalization
The amine intermediate is coupled with 6-chloropyridazine-3-carbonyl chloride using HBTU as a coupling agent. This method achieves a higher yield (85%) compared to traditional SNAr methods but requires additional purification steps to remove phosphine oxides.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate exhibits significant anticancer properties. Its mechanism of action appears to involve the inhibition of specific kinases involved in tumor growth and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer, by inducing apoptosis through the mitochondrial pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Inhibition of cell cycle progression |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses activity against several bacterial strains, making it a candidate for further development in treating infections.
Case Study : In vitro tests conducted against Staphylococcus aureus and Escherichia coli revealed that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes, particularly those involved in metabolic pathways related to cancer and inflammation.
Case Study : A research article highlighted its role as a selective inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced tumor growth and has implications for combination therapies in cancer treatment.
Mechanism of Action
The mechanism of action of methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate involves its interaction with specific molecular targets. The imidazole and pyridazine rings can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Agrochemical Methyl Benzoate Derivatives
Several methyl benzoate derivatives are widely used in agriculture. The table below highlights structural analogs and their applications:
Key Observations :
- The target compound’s pyridazine-imidazole system distinguishes it from imazamethabenz-methyl (imidazolinone) and diclofop-methyl (phenoxypropionate). These structural differences dictate mode of action: sulfonylureas inhibit acetolactate synthase, while phenoxypropionates disrupt fatty acid synthesis .
Pharmacologically Active Imidazole Derivatives
Imidazole-containing compounds are prominent in drug discovery. describes 5-oxo-imidazole derivatives tested for antimicrobial activity . A comparison is outlined below:
Key Observations :
- However, its pyridazine linker and benzoate ester could reduce metabolic stability .
- Unlike the 5-oxo-imidazoles in , the target lacks a pyrazolone ring, which is critical for the antimicrobial activity reported in those analogs .
Structural and Functional Implications
- Electronic Effects : The electron-deficient pyridazine ring in the target compound may engage in π-π stacking with biological targets, a feature absent in purely aliphatic agrochemicals like imazamethabenz-methyl .
- Steric Considerations : The 2-methyl group on the imidazole could hinder binding to certain targets compared to unsubstituted imidazoles, altering selectivity .
Biological Activity
Methyl 4-[6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-amido]benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure comprises a benzoate moiety linked to a pyridazine ring substituted with an imidazole group. This structural configuration is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₂ |
| Molecular Weight | 312.34 g/mol |
| CAS Number | 1396793-27-3 |
Anticancer Properties
Research indicates that derivatives of pyridazines, including this compound, exhibit significant anticancer activity. For instance, studies on similar pyridazine derivatives have shown their ability to induce apoptosis and alter cell cycle progression in various cancer cell lines, such as T-47D and MDA-MB-231 breast cancer cells .
Table 1: Cytotoxicity of Pyridazine Derivatives
| Compound ID | Cell Line | IC₅₀ (nM) | Mechanism of Action |
|---|---|---|---|
| 11l | T-47D | 151 | CDK2 inhibition |
| 11m | MDA-MB-231 | 20.1 | Apoptosis induction |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. A review of nitrogen-based heterocycles indicated that pyridazine derivatives possess broad-spectrum antibacterial properties. These compounds were effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity of Pyridazine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 100 | S. aureus | 50 |
| 101 | E. coli | 25 |
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- CDK2 Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and is a target in cancer therapy .
- Apoptotic Pathways : The induction of apoptosis in cancer cells suggests that these compounds may activate intrinsic apoptotic pathways, leading to programmed cell death .
- Antimicrobial Mechanisms : The antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
A notable study evaluated the anticancer effects of a series of pyridazine derivatives, including this compound. The study found that these compounds not only inhibited tumor growth but also demonstrated selectivity towards cancer cells over non-tumorigenic cells, indicating a favorable therapeutic index .
Q & A
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., imidazole coordinating kinase ATP pockets) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (≥50 ns trajectories) .
- QSAR Modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to guide SAR .
What strategies improve aqueous solubility for in vivo studies without compromising activity?
Advanced Research Question
- Prodrug Design : Replace methyl ester with phosphonate (hydrolyzes in vivo to carboxylic acid) .
- Nanoformulation : Encapsulate in PEGylated liposomes (enhances bioavailability by 2–3 fold) .
- Salt Formation : Prepare hydrochloride or mesylate salts (improves solubility >10 mg/mL) .
How can researchers validate the absence of polymorphic forms in crystalline batches?
Advanced Research Question
- PXRD : Compare diffraction patterns with simulated data from single-crystal structures .
- DSC/TGA : Identify melting points and thermal decomposition profiles (polymorphs show distinct endotherms) .
- Raman Spectroscopy : Detects subtle lattice vibrations unique to each polymorph .
What protocols ensure reproducibility in scaled-up synthesis for preclinical batches?
Advanced Research Question
- Process Analytical Technology (PAT) : Implement inline FTIR/NIR for real-time monitoring .
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stoichiometry) via response surface methodology .
- Purification Consistency : Use automated flash chromatography (gradient elution) for >95% purity across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
